Ethyl 4-(2-cyanophenyl)benzoate
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Overview
Description
Ethyl 4-(2-cyanophenyl)benzoate is an organic compound with the chemical formula C16H13NO2 . It belongs to the class of benzoates and is characterized by the presence of a cyanophenyl group attached to the benzoate moiety. This compound is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-cyanophenyl)benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-bromobenzonitrile with 4-ethoxycarbonylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere at 100°C. The reaction mixture is then cooled, diluted with water, and the product is extracted with ethyl acetate. The organic layers are dried over magnesium sulfate, concentrated under vacuum, and purified by silica gel column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyanophenyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzoates and phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-cyanophenyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-cyanophenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The cyanophenyl group and ester moiety play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Ethyl 4-(2-cyanophenyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanobenzoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.
4-(2-Cyanophenyl)benzoic acid: The carboxylic acid analog, which exhibits different acidity and reactivity compared to the ester.
These comparisons highlight the unique features of this compound, such as its specific ester group and cyanophenyl moiety, which contribute to its distinct chemical behavior and applications .
Biological Activity
Ethyl 4-(2-cyanophenyl)benzoate, a compound characterized by its unique cyanophenyl and benzoate moieties, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C13H11NO2. The structure includes a benzoate group linked to a cyanophenyl substituent, which is pivotal for its biological activity. The presence of the cyano group enhances its reactivity and interaction with biological targets, influencing its pharmacological profile.
1. Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Research shows that derivatives of benzoate compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 5 to 20 µM, suggesting moderate to strong antibacterial potential.
- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens like Candida albicans, with MIC values indicating promising antifungal properties .
2. Anticancer Properties
Emerging studies point towards the anticancer potential of this compound. The compound may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Mechanism of Action : The compound's interaction with specific enzymes or receptors involved in cancer pathways may lead to the inhibition of tumor growth. In vitro studies have shown that it can significantly reduce cell viability in cancerous cells compared to normal cells.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby disrupting cellular functions critical for pathogen survival or cancer cell proliferation.
- Binding Affinity : Studies suggest that the cyanophenyl group enhances binding affinity to target proteins, which is crucial for its antimicrobial and anticancer activities .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-(3-cyanophenyl)benzoate | C13H11N O2 | Different substitution pattern on the phenyl ring |
Ethyl 4-(phenyl)benzoate | C13H12O2 | Lacks cyano group; simpler structure |
Ethyl 4-(2-hydroxyphenyl)benzoate | C13H12O3 | Contains hydroxyl group; different reactivity |
Ethyl 4-(2-nitrophenyl)benzoate | C13H10N2O2 | Contains nitro group; potential for different biological activity |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria with an MIC of around 8 µM .
- Anticancer Research : Another investigation revealed that this compound reduced the proliferation of breast cancer cells by inducing apoptosis, showcasing its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
ethyl 4-(2-cyanophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVQJLZUDQSXEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743088 |
Source
|
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501427-88-9 |
Source
|
Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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